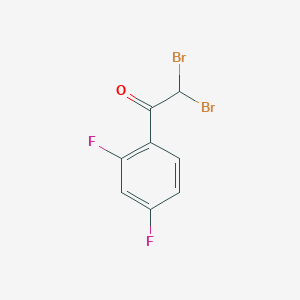![molecular formula C15H22ClFN2O2 B13708785 4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride](/img/structure/B13708785.png)
4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-[[2-(Aminomethyl)-3-fluoroallyl]oxy]-N-(tert-butyl)benzamide Hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an aminomethyl group, a fluoroallyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[[2-(Aminomethyl)-3-fluoroallyl]oxy]-N-(tert-butyl)benzamide Hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Aminomethyl Group: This step involves the introduction of the aminomethyl group onto the fluoroallyl moiety. Common reagents used include formaldehyde and ammonia under basic conditions.
Coupling with Benzamide: The aminomethyl-fluoroallyl intermediate is then coupled with a benzamide derivative. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically achieved by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-4-[[2-(Aminomethyl)-3-fluoroallyl]oxy]-N-(tert-butyl)benzamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The fluoroallyl group can participate in nucleophilic substitution reactions, where nucleophiles like thiols or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4, H2 (Hydrogen gas) with a catalyst
Substitution: Thiols, amines, and other nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Amines, alcohols
Substitution: Thiol or amine derivatives
科学研究应用
(E)-4-[[2-(Aminomethyl)-3-fluoroallyl]oxy]-N-(tert-butyl)benzamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (E)-4-[[2-(Aminomethyl)-3-fluoroallyl]oxy]-N-(tert-butyl)benzamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may facilitate binding to active sites, while the fluoroallyl group can enhance the compound’s stability and reactivity. The benzamide moiety may interact with hydrophobic pockets within the target protein, leading to modulation of its activity.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: Shares a similar aminomethyl group but lacks the fluoroallyl and benzamide moieties.
Dichloroaniline: Contains an aniline ring with chlorine substitutions but differs significantly in structure and reactivity.
Uniqueness
(E)-4-[[2-(Aminomethyl)-3-fluoroallyl]oxy]-N-(tert-butyl)benzamide Hydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential as a versatile research tool set it apart from other similar compounds.
属性
分子式 |
C15H22ClFN2O2 |
|---|---|
分子量 |
316.80 g/mol |
IUPAC 名称 |
4-[2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride |
InChI |
InChI=1S/C15H21FN2O2.ClH/c1-15(2,3)18-14(19)12-4-6-13(7-5-12)20-10-11(8-16)9-17;/h4-8H,9-10,17H2,1-3H3,(H,18,19);1H |
InChI 键 |
AEMZEDNMNLIDSL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OCC(=CF)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B13708712.png)


![3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile](/img/structure/B13708736.png)

![Methyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13708749.png)

![tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13708760.png)

![Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13708773.png)




